

# Measuring Fexaramine-Induced FGF15 Expression in Mice: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fexaramine*

Cat. No.: *B1672613*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

These application notes provide a comprehensive guide for measuring the *in vivo* induction of Fibroblast Growth Factor 15 (FGF15) by the intestine-restricted Farnesoid X Receptor (FXR) agonist, **Fexaramine**, in mice. This document outlines detailed protocols for animal handling and **Fexaramine** administration, tissue and blood sample collection, and subsequent quantification of FGF15 at both the mRNA and protein levels using quantitative PCR (qPCR) and Enzyme-Linked Immunosorbent Assay (ELISA), respectively. Furthermore, a protocol for Western Blotting is included for the semi-quantitative analysis of FGF15 protein. The provided methodologies and data presentation formats are intended to facilitate reproducible and robust experimental outcomes for researchers investigating the therapeutic potential of FXR agonists in metabolic diseases.

## Introduction

**Fexaramine** is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. As an intestine-restricted agonist, **Fexaramine** is minimally absorbed into systemic circulation, thereby localizing its activity to the gastrointestinal tract.<sup>[1][2]</sup> One of the key downstream effects of intestinal FXR activation is the induction and secretion of Fibroblast Growth Factor 15 (FGF15) from enterocytes into the portal

circulation.[3][4] FGF15, the murine ortholog of human FGF19, is a critical enterokine that regulates bile acid synthesis, glucose and lipid metabolism, and energy homeostasis.[3] Therefore, accurately measuring **Fexaramine**-induced FGF15 expression is crucial for evaluating the pharmacodynamic effects and therapeutic efficacy of this and similar compounds.

## Signaling Pathway

**Fexaramine**, administered orally, activates FXR in the enterocytes of the ileum. This activation leads to the transcriptional upregulation of the *Fgf15* gene. The translated FGF15 protein is then secreted and travels via the portal vein to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on hepatocytes. This binding initiates a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.



[Click to download full resolution via product page](#)

### Fexaramine-FXR-FGF15 Signaling Pathway.

## Experimental Workflow

A typical experimental workflow to measure **Fexaramine**-induced FGF15 expression in mice involves several key stages, from animal treatment to data analysis.



[Click to download full resolution via product page](#)

**Experimental workflow for measuring FGF15.**

## Quantitative Data Summary

The following tables summarize representative quantitative data for **Fexaramine** dosage and its effect on FGF15 expression.

Table 1: **Fexaramine** Dosage and Administration

| Parameter          | Description                      | Reference |
|--------------------|----------------------------------|-----------|
| Mouse Strain       | C57BL/6J                         |           |
| Age/Weight         | 8-12 weeks old                   |           |
| Fexaramine Dose    | 5 mg/kg to 100 mg/kg body weight |           |
| Vehicle            | Corn oil or 0.2% DMSO in PBS     |           |
| Administration     | Daily oral gavage                |           |
| Treatment Duration | 3 days to 8 weeks                |           |

Table 2: **Fexaramine**-Induced Changes in FGF15 Expression

| Measurement   | Tissue/Sample | Fold Change<br>(vs. Vehicle)                                                   | Method             | Reference |
|---------------|---------------|--------------------------------------------------------------------------------|--------------------|-----------|
| Fgf15 mRNA    | Ileum         | ~2-5 fold increase                                                             | qPCR               |           |
| FGF15 Protein | Serum/Plasma  | Significant increase (e.g., from ~0.8 ng/mL to ~6.3 ng/mL with an FXR agonist) | ELISA/SISCAPA-MS   |           |
| FGF15 Protein | Ileum         | Increased levels                                                               | Western Blot/ELISA |           |

## Experimental Protocols

## Fexaramine Preparation and Administration

Materials:

- **Fexaramine** powder
- Vehicle: Corn oil or Dimethyl sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes

Protocol:

- Preparation of **Fexaramine** Solution:
  - For Corn Oil Vehicle: Weigh the required amount of **Fexaramine** and suspend it in corn oil to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse at 10  $\mu$ L/g). Vortex thoroughly before each use to ensure a uniform suspension.
  - For DMSO/PBS Vehicle: **Fexaramine** is highly insoluble in aqueous solutions. First, dissolve **Fexaramine** in a minimal amount of DMSO. Then, dilute with PBS to the final desired concentration, ensuring the final DMSO concentration is low (e.g., 0.2%).
- Animal Dosing:
  - Administer the **Fexaramine** suspension or solution to mice via oral gavage. The volume administered is typically 5-10  $\mu$ L/g of body weight.
  - For chronic studies, administer daily at the same time each day.
  - A vehicle-only control group should be included in all experiments.

## Sample Collection

Materials:

- Anesthesia (e.g., isoflurane)

- Cardiac puncture needles and syringes or capillary tubes for blood collection
- Serum separator tubes
- Microcentrifuge tubes
- Surgical tools for tissue dissection
- Liquid nitrogen
- RNase-free tubes and reagents

**Protocol:**

- **Blood Collection:**
  - Anesthetize the mouse.
  - Collect blood via cardiac puncture into a serum separator tube.
  - Allow the blood to clot at room temperature for 30 minutes or at 4°C overnight.
  - Centrifuge at 1,000-2,000 x g for 15-20 minutes at 4°C.
  - Carefully collect the serum (supernatant) and store it in aliquots at -80°C until analysis.
- **Tissue Collection:**
  - Following blood collection, perform cervical dislocation to euthanize the animal.
  - Dissect the small intestine and isolate the terminal ileum.
  - Rinse the ileal tissue with ice-cold PBS to remove contents.
  - For RNA analysis, place the tissue in an RNase-free tube and flash-freeze in liquid nitrogen. Store at -80°C.
  - For protein analysis, flash-freeze the tissue in liquid nitrogen and store at -80°C.

## Quantification of Fgf15 mRNA by qPCR

### Materials:

- TRIzol reagent or other RNA extraction kit
- Chloroform
- Isopropanol
- 75% Ethanol (RNase-free)
- RNase-free water
- cDNA synthesis kit
- SYBR Green qPCR master mix
- qPCR primers for Fgf15 and a housekeeping gene (e.g., Gapdh, Actb)
  - Fgf15 Forward Primer: 5'-ACGGGCTGTATTCGCTACTC-3'
  - Fgf15 Reverse Primer: 5'-TGTAGCCTAACAGTCCATTCCT-3'
- qPCR instrument

### Protocol:

- RNA Extraction:
  - Homogenize the frozen ileal tissue (~30-50 mg) in 1 mL of TRIzol reagent.
  - Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
  - Quantify the RNA concentration and assess its purity using a spectrophotometer.
- cDNA Synthesis:

- Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
- qPCR:
  - Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
  - Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
  - Analyze the data using the  $\Delta\Delta Ct$  method, normalizing the expression of Fgf15 to the housekeeping gene.

## Quantification of FGF15 Protein by ELISA

### Materials:

- Commercially available mouse FGF15 ELISA kit (sandwich or competitive)
- Mouse serum samples
- Microplate reader

### Protocol:

- Reagent Preparation:
  - Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This typically involves reconstituting standards and diluting wash buffers and detection antibodies.
- Assay Procedure (Example for Sandwich ELISA):
  - Add standards and samples to the wells of the antibody-coated microplate.
  - Incubate as per the manufacturer's instructions (e.g., 1-2 hours at 37°C).
  - Wash the wells multiple times with the provided wash buffer.

- Add the detection antibody and incubate.
- Wash the wells again.
- Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
- Wash the wells.
- Add the substrate solution and incubate in the dark until color develops.
- Add the stop solution to terminate the reaction.

- Data Acquisition and Analysis:
  - Immediately read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
  - Generate a standard curve by plotting the absorbance versus the concentration of the standards.
  - Determine the concentration of FGF15 in the samples by interpolating their absorbance values from the standard curve.

## Detection of FGF15 Protein by Western Blot

### Materials:

- RIPA buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Western blotting apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibody against FGF15
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Imaging system

**Protocol:**

- Protein Extraction:
  - Homogenize frozen ileal or liver tissue in ice-cold RIPA buffer.
  - Centrifuge the lysate at high speed to pellet cellular debris.
  - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-FGF15 antibody overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection:

- Apply the chemiluminescent substrate to the membrane.
- Visualize the protein bands using an imaging system.
- A loading control (e.g., GAPDH,  $\beta$ -actin) should be probed on the same membrane to ensure equal protein loading.

## Conclusion

The protocols detailed in these application notes provide a robust framework for the investigation of **Fexaramine**-induced FGF15 expression in mice. By following these standardized procedures, researchers can obtain reliable and reproducible data on the pharmacodynamics of **Fexaramine** and other FXR agonists, contributing to a better understanding of their therapeutic potential in metabolic diseases. Careful attention to detail in each step, from animal handling to data analysis, is paramount for generating high-quality results.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paulogentil.com [paulogentil.com]
- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Investigation into Correlation between Type 2 Diabetes Mellitus and the Gut Microbiota [scirp.org]
- To cite this document: BenchChem. [Measuring Fexaramine-Induced FGF15 Expression in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672613#how-to-measure-fexaramine-induced-fgf15-expression-in-mice>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)